![molecular formula C18H21N3O4S B2670994 2-((1H-indol-3-yl)thio)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide CAS No. 2034204-08-3](/img/structure/B2670994.png)
2-((1H-indol-3-yl)thio)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide
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Description
DSSO (disuccinimidyl sulfoxide) crosslinker is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker for analysis of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS). It possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide .
Synthesis Analysis
In a study, new 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives linked with the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole moiety were synthesized .Molecular Structure Analysis
The molecular structure of DSSO crosslinker is represented by the empirical formula C14H16N2O9S .Physical And Chemical Properties Analysis
The DSSO crosslinker is available in powder form and should be stored at a temperature of 2-8°C .Scientific Research Applications
Antiallergic Agents
Compounds with indole structures have been investigated for their antiallergic properties. Research has shown that certain N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides exhibit significant antiallergic activities. These compounds were synthesized through various chemical processes and tested for their efficacy in inhibiting histamine release and interleukin production, showing potential as novel antiallergic compounds (Menciu et al., 1999).
Insecticidal Assessment
Innovative heterocycles incorporating thiadiazole moiety have been synthesized and assessed for their insecticidal properties against cotton leafworm, Spodoptera littoralis. These compounds, including 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives, exhibit potential as insecticidal agents, highlighting the versatility of such structures in developing agricultural chemicals (Fadda et al., 2017).
Radiolabeling and Biological Evaluation
Compounds with acetamide derivatives have been explored for radiolabeling and biological evaluation. A study demonstrated the synthesis and successful radioiodination of a novel dipeptide attached to a triazole-pyridine moiety. This compound showed promising antimicrobial activity and potential as a new imaging agent for brain SPECT, indicating the applicability of such structures in diagnostic medicine and drug development (Abdel-Ghany et al., 2013).
Antimicrobial and Antioxidant Agents
The synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties has shown potent antimicrobial and antioxidant activities. These compounds, including specific acetamide derivatives, were evaluated against various bacteria and fungi, exhibiting significant antimicrobial properties. Some compounds also displayed good antioxidant activity, underscoring the potential of such structures in developing new therapeutic agents (Naraboli & Biradar, 2017).
properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-16(12-26-15-11-20-14-4-2-1-3-13(14)15)19-7-9-25-10-8-21-17(23)5-6-18(21)24/h1-4,11,20H,5-10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGLECNUXUNUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)CSC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide |
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